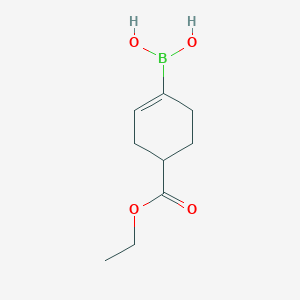(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid
CAS No.:
Cat. No.: VC15978004
Molecular Formula: C9H15BO4
Molecular Weight: 198.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15BO4 |
|---|---|
| Molecular Weight | 198.03 g/mol |
| IUPAC Name | (4-ethoxycarbonylcyclohexen-1-yl)boronic acid |
| Standard InChI | InChI=1S/C9H15BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h5,7,12-13H,2-4,6H2,1H3 |
| Standard InChI Key | KUDDGNMOBOAZAX-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CCC(CC1)C(=O)OCC)(O)O |
Introduction
Structural and Physicochemical Properties
The molecular architecture of (4-(ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid features a cyclohexene ring with two key substituents: a boronic acid (-B(OH)) group at position 1 and an ethoxycarbonyl (-COEt) group at position 4. This arrangement creates distinct electronic and steric environments that influence reactivity. The compound’s IUPAC name is (4-ethoxycarbonylcyclohexen-1-yl)boronic acid, and its canonical SMILES representation is .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.03 g/mol |
| InChI | InChI=1S/C9H15BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h5,7,12-13H,2-4,6H2,1H3 |
| InChIKey | KUDDGNMOBOAZAX-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Solubility | Soluble in polar aprotic solvents |
The ethoxycarbonyl group enhances solubility in organic solvents like dimethyl ether (DME) and tetrahydrofuran (THF), while the boronic acid moiety allows for aqueous compatibility under basic conditions .
Synthesis and Manufacturing
Palladium-Catalyzed Borylation
A common synthesis route involves palladium-catalyzed borylation of prefunctionalized cyclohexene derivatives. For example, Pd(dba) (tris(dibenzylideneacetone)dipalladium(0)) catalyzes the coupling of cyclohexenyl halides with bis(pinacolato)diboron (Bpin) in the presence of ligands such as triphenylphosphine (PPh) . The reaction typically proceeds in DME at 85°C for 20 hours, yielding boronic ester intermediates that are subsequently hydrolyzed to the boronic acid.
Key Steps:
-
Lithiation of 4-ethoxycarbonylcyclohexene derivatives using s-butyllithium.
-
Transmetallation with boron trifluoride etherate.
Alternative Routes
Copper-mediated borylation and Miyaura borylation using pinacol borane have also been explored. These methods often require AgO as an additive to scavenge halide ions, improving reaction efficiency .
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables participation in Suzuki-Miyaura reactions with aryl halides. For instance, coupling with 4-bromotoluene in the presence of Pd(PPh) and KCO produces biaryl derivatives, valuable in pharmaceutical synthesis .
Representative Reaction:
Hydrolysis and Functionalization
The ethoxycarbonyl group undergoes hydrolysis to carboxylic acids under acidic or basic conditions. This reactivity permits post-synthetic modification, as demonstrated in the synthesis of cyclohexene-based drug candidates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume